molecular formula C6H13BrO2 B1627682 6-Bromohexane-1,2-diol CAS No. 251100-37-5

6-Bromohexane-1,2-diol

Cat. No.: B1627682
CAS No.: 251100-37-5
M. Wt: 197.07 g/mol
InChI Key: LPVGZZSFMIEXDY-UHFFFAOYSA-N
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Description

6-Bromohexane-1,2-diol is an organic compound with the molecular formula C6H13BrO2 It is a brominated derivative of 1,2-hexanediol and is characterized by the presence of a bromine atom attached to the sixth carbon of the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromohexane-1,2-diol can be synthesized through the bromination of 1,2-hexanediol. One common method involves refluxing 1,2-hexanediol with hydrobromic acid (HBr) in toluene at 80°C for 16 hours . This reaction selectively brominates the terminal carbon, yielding 6-bromo-1,2-hexanediol.

Industrial Production Methods

Industrial production of 6-bromo-1,2-hexanediol typically involves the use of hydrogen peroxide as an oxidizing agent and a specific iron salt as a catalyst . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromohexane-1,2-diol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atom can be reduced to form 1,2-hexanediol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 1,2-hexanediol.

    Oxidation: Hexanoic acid or hexanal.

    Reduction: 1,2-hexanediol.

Scientific Research Applications

6-Bromohexane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving brominated substrates.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of 6-bromo-1,2-hexanediol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl groups can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-hexanol: Similar in structure but lacks the second hydroxyl group.

    1,2-Hexanediol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

6-Bromohexane-1,2-diol is unique due to the presence of both a bromine atom and two hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis .

Properties

CAS No.

251100-37-5

Molecular Formula

C6H13BrO2

Molecular Weight

197.07 g/mol

IUPAC Name

6-bromohexane-1,2-diol

InChI

InChI=1S/C6H13BrO2/c7-4-2-1-3-6(9)5-8/h6,8-9H,1-5H2

InChI Key

LPVGZZSFMIEXDY-UHFFFAOYSA-N

SMILES

C(CCBr)CC(CO)O

Canonical SMILES

C(CCBr)CC(CO)O

Origin of Product

United States

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